2-Methylpropyl (4-formylphenyl)carbamate
Description
2-Methylpropyl (4-formylphenyl)carbamate is a carbamate ester featuring a 2-methylpropyl (isobutyl) group linked to a carbamate moiety and a 4-formylphenyl substituent. The formyl (-CHO) group on the phenyl ring distinguishes it from other aryl carbamates, imparting unique reactivity and polarity.
Properties
CAS No. |
72531-05-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-methylpropyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI Key |
NMJMUOFJSKHQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (4-formylphenyl)carbamate typically involves the reaction of 4-formylphenyl isocyanate with 2-methylpropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for large-scale production. The use of nonmetallic regenerable reagents and CO2 capture agents can further streamline the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: 4-carboxyphenyl carbamate.
Reduction: 4-hydroxyphenyl carbamate.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
2-Methylpropyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible inhibitor of cholinesterase enzymes . The formyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally similar compounds include carbamates with varying aryl substituents, such as 4-chlorophenyl , 3,4-dichlorophenyl , or 3-chlorophenyl groups (e.g., compounds 4a–i, 5a–i, and 6a–i from the literature) . Key differences arise from the electronic and steric properties of these substituents:
- Chlorine substituents : Electron-withdrawing, enhance lipophilicity, and stabilize aromatic rings via resonance.
- Formyl group : Polar and electron-withdrawing, increasing solubility in polar solvents but reducing lipophilicity compared to halogenated analogues.
Lipophilicity and HPLC Analysis
Lipophilicity, measured via HPLC-derived capacity factors (k) or calculated log k values, is critical for bioavailability and membrane permeability. Studies on halogenated carbamates reveal the following trends:
The formyl-substituted carbamate is projected to exhibit significantly lower log k values due to its polar nature, aligning with trends where electron-withdrawing groups reduce lipophilicity .
Reactivity and Functional Potential
- Halogenated analogues : Chlorine atoms enable further substitution (e.g., Suzuki coupling), but their inertness limits immediate reactivity.
- Formyl derivative : The -CHO group offers versatile reactivity, enabling condensation with amines or hydrazines to form imines or hydrazones. This makes 2-methylpropyl (4-formylphenyl)carbamate a more adaptable intermediate for pharmaceutical or materials science applications compared to halogenated counterparts.
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